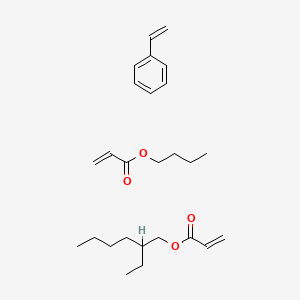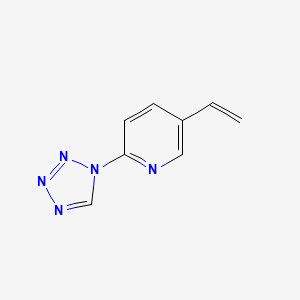
5-Ethenyl-2-(tetrazol-1-yl)pyridine
Vue d'ensemble
Description
5-Ethenyl-2-(tetrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-(tetrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-vinylpyridine with sodium azide in the presence of a suitable catalyst, such as zinc chloride, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-2-(tetrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated tetrazole or pyridine rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole ring.
Applications De Recherche Scientifique
5-Ethenyl-2-(tetrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry:
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2-(tetrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but lacks the ethenyl group.
2-(1H-Tetrazol-5-yl)thieno[2,3-b]pyridine: Contains a thieno ring instead of a pyridine ring.
5-(1H-Tetrazol-5-yl)isophthalic acid: Contains an isophthalic acid moiety instead of a pyridine ring.
Uniqueness
5-Ethenyl-2-(tetrazol-1-yl)pyridine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking
Propriétés
Formule moléculaire |
C8H7N5 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-ethenyl-2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7N5/c1-2-7-3-4-8(9-5-7)13-6-10-11-12-13/h2-6H,1H2 |
Clé InChI |
IJYKNWNBJDYCRK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN=C(C=C1)N2C=NN=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

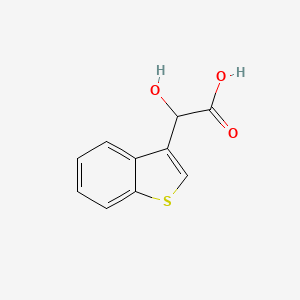
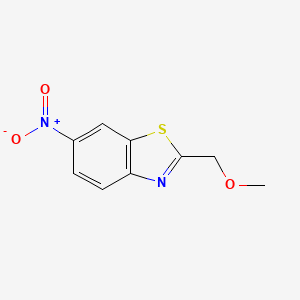
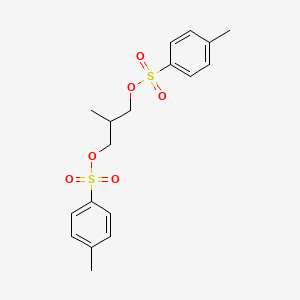

![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)
![4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)

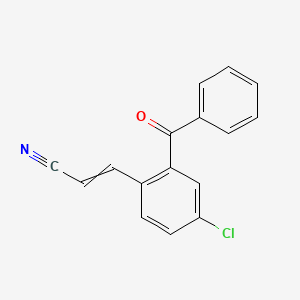
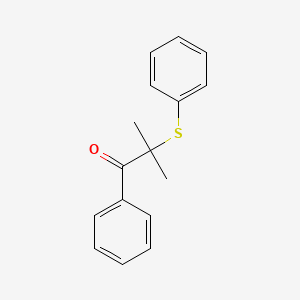
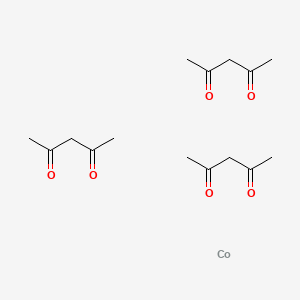
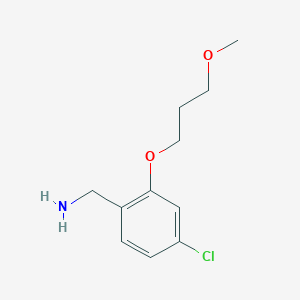
![1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride](/img/structure/B8568563.png)
![3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8568566.png)
